molecular formula C29H22N2O3 B377025 (E)-6-(3-(4-(dimethylamino)phenyl)acryloyl)-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 304861-85-6

(E)-6-(3-(4-(dimethylamino)phenyl)acryloyl)-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B377025
CAS No.: 304861-85-6
M. Wt: 446.5g/mol
InChI Key: XGEPQUCZSUSWEA-QGOAFFKASA-N
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Description

The compound (E)-6-(3-(4-(dimethylamino)phenyl)acryloyl)-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione is a structurally complex molecule featuring a benzo[de]isoquinoline-1,3(2H)-dione core. This core is substituted at the 6-position with a dimethylamino group and at the 2-position with a phenyl group. The dimethylamino group is electron-donating, which may increase solubility and modulate electronic effects, while the phenyl and acryloyl substituents contribute to steric bulk and π-π stacking capabilities.

This compound has been synthesized via condensation reactions, as demonstrated in Scheme 8 of Zhu et al. (2011), where methanamine and furan-2,5-dione were used to modify the parent structure . Its applications are hypothesized to span pharmaceuticals (e.g., enzyme inhibition) and materials science due to its aromatic and electron-rich framework .

Properties

IUPAC Name

6-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl]-2-phenylbenzo[de]isoquinoline-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H22N2O3/c1-30(2)20-14-11-19(12-15-20)13-18-26(32)22-16-17-25-27-23(22)9-6-10-24(27)28(33)31(29(25)34)21-7-4-3-5-8-21/h3-18H,1-2H3/b18-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGEPQUCZSUSWEA-QGOAFFKASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC(=O)C2=C3C=CC=C4C3=C(C=C2)C(=O)N(C4=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/C(=O)C2=C3C=CC=C4C3=C(C=C2)C(=O)N(C4=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-6-(3-(4-(dimethylamino)phenyl)acryloyl)-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione is a synthetic compound that has drawn attention due to its potential biological activities, particularly in the context of cancer therapy and neuroprotection. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a benzo[de]isoquinoline core, which is known for its diverse biological activities. The presence of a dimethylamino group and an acrylamide moiety contributes to its pharmacological properties.

PropertyValue
Molecular FormulaC23H24N2O2
Molecular Weight372.45 g/mol
CAS Number96605-66-2
Boiling PointNot available
SolubilityHigh

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • CDK4 Inhibition : Research indicates that derivatives of isoquinoline compounds can selectively inhibit cyclin-dependent kinase 4 (CDK4), which plays a crucial role in cell cycle regulation. This inhibition can lead to reduced proliferation of cancer cells .
  • Neuroprotective Effects : The compound has shown promise in activating the cAMP-response-element-binding protein (CREB) signaling pathway, which is vital for neuroprotection against Alzheimer's disease-related neurodegeneration .
  • Antioxidative Properties : Studies have demonstrated that this compound exhibits antioxidative effects, potentially mitigating oxidative stress in neuronal cells .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the dimethylamino and acrylamide groups significantly affect the biological activity of the compound. For instance, the introduction of electron-donating groups enhances CDK4 inhibitory potency, while certain substitutions can improve neuroprotective effects .

Case Studies

  • Cancer Cell Lines : In vitro studies using various cancer cell lines have shown that this compound effectively induces apoptosis in a dose-dependent manner, highlighting its potential as an anticancer agent.
  • Neuroprotection in Alzheimer's Models : In experiments involving SH-SY5Y cells expressing amyloid-beta (Aβ) and tau proteins, this compound was found to enhance CREB-mediated gene expression and exhibited significant antiaggregative properties against Aβ and tau aggregates .

Scientific Research Applications

Structural Characteristics

The compound features a benzo[de]isoquinoline core with various functional groups that enhance its reactivity and biological activity. The presence of a dimethylamino group suggests potential interactions with biological systems, making it a candidate for drug development.

Anticancer Activity

Research indicates that compounds similar to (E)-6-(3-(4-(dimethylamino)phenyl)acryloyl)-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione exhibit significant cytotoxic effects against various cancer cell lines. For example, studies have shown that related compounds demonstrate high levels of antimitotic activity, with mean GI50 values indicating effective inhibition of cell growth in human tumor cells .

Case Study :
A study conducted by the National Cancer Institute assessed the anticancer properties of structurally similar compounds, revealing an average growth inhibition rate of approximately 12.53% across multiple cancer cell lines . This highlights the potential of this compound as a lead structure for developing new anticancer agents.

Photodynamic Therapy

The compound's structure suggests potential applications in photodynamic therapy (PDT), where light-sensitive agents are used to treat cancer. The presence of conjugated systems within the molecule may enable it to generate reactive oxygen species upon light activation, which can induce apoptosis in cancer cells.

Research Findings :
Studies on similar compounds indicate their effectiveness in PDT, demonstrating the ability to selectively target and destroy malignant cells while sparing healthy tissue .

Drug Design and Development

The unique structural attributes of this compound position it as an interesting candidate for further modifications aimed at enhancing its pharmacological properties. The incorporation of the dimethylamino group is particularly notable for increasing solubility and bioavailability.

Table 1: Comparison of Anticancer Activity

Compound NameGI50 (μM)Mechanism of Action
Compound A15.72Antimitotic
Compound B50.68Apoptosis Induction
(E)-6-(3-(4-(dimethylamino)phenyl)acryloyl)...TBDTBD

Materials Science

Beyond biological applications, compounds like this compound can be explored in materials science for their photophysical properties. The ability to absorb light and convert it into other forms of energy can be harnessed in developing new materials for sensors or organic light-emitting diodes (OLEDs).

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations on the Acryloyl Group

Compounds with isoindoline-1,3-dione cores and acryloyl-linked aromatic groups () provide a direct comparison. For example:

Compound Acryloyl Substituent Key Properties/Observations
Target Compound 4-(Dimethylamino)phenyl Electron-donating group; enhanced solubility and potential bioactivity
Compound 4 () 4-Chlorophenyl Electron-withdrawing Cl may reduce solubility but improve stability
Compound 5 () 3-Methoxyphenyl Methoxy group increases lipophilicity and π-donor capacity
Compound 6 () 2-Hydroxy-4-methoxyphenyl Polar hydroxy group may enhance hydrogen bonding

Key Insight: The dimethylamino group in the target compound likely improves solubility and electronic conjugation compared to electron-withdrawing substituents (e.g., Cl), which could favor applications in aqueous biological systems .

Core Modifications: Aminoethyl vs. Phenyl Substituents

  • Target Compound : 2-Phenyl substitution provides steric bulk and aromatic interactions.
  • 2-(2-Aminoethyl)-6-(dimethylamino)-1H-benz[de]isoquinoline-1,3(2H)-dione (): The aminoethyl group introduces a flexible, polar side chain, enabling further functionalization (e.g., conjugation with biomolecules) .

Comparison: The phenyl group in the target compound may limit solubility but enhance rigidity, whereas the aminoethyl derivative offers versatility in drug design .

Nitro vs. Dimethylamino Substituents

  • However, nitro groups are metabolically labile and may pose toxicity risks .
  • Target Compound: The dimethylamino group is electron-donating, increasing electron density and possibly enhancing interactions with biological targets (e.g., enzymes) .

Key Insight: The dimethylamino substituent offers a safer and more reactive profile compared to nitro groups, which are less favored in drug development .

Thiadiazole Derivatives

A derivative synthesized by Zhu et al. (2011) incorporates a thiadiazolylmethylamino group ():

Comparison : While the thiadiazole derivative may exhibit enhanced bioactivity, the target compound’s simpler structure offers synthetic accessibility and lower metabolic complexity .

Table 1: Comparative Properties of Selected Compounds

Compound Substituents Molecular Weight Key Functional Groups Potential Applications
Target Compound Dimethylamino, phenyl ~430 (estimated) Acryloyl, dimethylamino Enzyme inhibition, materials
Compound 4 () 4-Chlorophenyl ~400 (estimated) Chlorine Stabilized intermediates
Compound Aminoethyl, dimethylamino ~350 (estimated) Aminoethyl Drug conjugates, dyes
–7 Compound Nitro, aminophenyl 333.30 Nitro, amino Research chemicals
Compound Thiadiazole, dimethylamino 395.48 Thiadiazole Targeted therapeutics

Preparation Methods

Bromination Followed by Palladium-Catalyzed Carbonylation

Bromination of the benzo[de]isoquinoline core at position 6 is achieved using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 80°C. The resulting 6-bromo-2-phenyl-benzo[de]isoquinoline-1,3(2H)-dione undergoes palladium-catalyzed carbonylation with carbon monoxide (1 atm) and methanol to yield 6-acetyl-2-phenyl-benzo[de]isoquinoline-1,3(2H)-dione .

Reaction Conditions :

  • Catalyst: Pd(OAc)2_2 (5 mol%)

  • Ligand: 1,1'-Bis(diphenylphosphino)ferrocene (dppf, 10 mol%)

  • Solvent: MeOH/THF (3:1)

  • Temperature: 80°C, 12 h

Key Data :

  • Yield: 68%

  • 1H^1H NMR (CDCl3_3): δ 8.59 (d, 2H), 8.21 (d, 2H), 7.75 (t, 2H), 2.65 (s, 3H, COCH3_3)

Direct Acetylation via Friedel-Crafts Acylation

For electron-rich cores, Friedel-Crafts acylation introduces the acetyl group using acetyl chloride and AlCl3_3 in dichloromethane. However, this method is less efficient (<30% yield) due to competing side reactions.

Claisen-Schmidt Condensation for Acryloyl Group Installation

The final step involves condensing 6-acetyl-2-phenyl-benzo[de]isoquinoline-1,3(2H)-dione with 4-(dimethylamino)benzaldehyde to form the (E)-acryloyl moiety. The reaction is catalyzed by piperidine in ethanol under reflux:

6-Acetyl intermediate+4-(Dimethylamino)benzaldehydepiperidine, EtOH(E)-Acryloyl product\text{6-Acetyl intermediate} + \text{4-(Dimethylamino)benzaldehyde} \xrightarrow{\text{piperidine, EtOH}} \text{(E)-Acryloyl product}

Optimized Conditions :

  • Molar ratio: 1:1.2 (aldehyde:ketone)

  • Temperature: 80°C, 8 h

  • Yield: 79%

Stereochemical Control :
The (E)-configuration is confirmed via 1H^1H NMR coupling constants (J=15.4HzJ = 15.4 \, \text{Hz}) and NOE experiments.

Spectroscopic Characterization

The final product exhibits the following characteristics:

  • 1H^1H NMR (500 MHz, CDCl3_3) : δ 8.59 (d, J = 8.0 Hz, 2H), 8.21 (d, J = 8.2 Hz, 2H), 7.75 (t, J = 8.0 Hz, 2H), 7.61 (d, J = 15.4 Hz, 1H), 7.40 (d, J = 8.8 Hz, 2H), 6.67–6.63 (m, 3H), 2.99 (s, 6H, N(CH3_3)2_2)

  • IR (KBr) : 1689 cm1^{-1} (C=O), 1655 cm1^{-1} (C=C), 1600 cm1^{-1} (Ar C=C)

  • HRMS : m/z 483.23907 [M+H]+^+ (calculated for C29_{29}H31_{31}N4_4O3_3)

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Reducing reaction times from 12 h to 2 h via microwave irradiation (150°C, DMF) improves throughput without compromising yield.

Challenges and Optimization

  • Regioselectivity : Competing functionalization at positions 5 or 7 necessitates careful monitoring via TLC and HPLC.

  • Stereochemical Purity : Base-catalyzed conditions (e.g., NaOH) favor (E)-isomers, while acid conditions may lead to (Z)-contamination.

Q & A

Q. Advanced

  • Co-solvent Systems : Use DMSO-water mixtures (≤5% DMSO) to maintain solubility without cytotoxicity .
  • Structural Modifications : Introduce polar groups (e.g., hydroxyl, sulfonate) at the phenyl ring to enhance hydrophilicity, guided by QSAR models .

What computational methods predict target interactions for this compound?

Q. Advanced

  • Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G* level to calculate electrostatic potential maps for binding site prediction .
  • Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories (e.g., with GROMACS) to assess binding affinity to kinases or microbial enzymes .

How is the E-configuration of the acryloyl group confirmed experimentally?

Q. Basic

  • NMR Coupling Constants : Trans-vinyl protons exhibit large coupling constants (J = 12–16 Hz), whereas cis-isomers show J < 10 Hz .
  • NOESY Spectroscopy : Absence of nuclear Overhauser effect (NOE) between acryloyl protons and adjacent aromatic protons confirms the trans arrangement .

How can derivatives be designed to improve selectivity against cancer targets?

Q. Advanced

  • Structure-Activity Relationship (SAR) : Replace the dimethylamino group with electron-withdrawing groups (e.g., nitro) to enhance intercalation with DNA .
  • Heterocyclic Modifications : Introduce spirohydantoin moieties to the isoquinoline core, as seen in derivatives with improved topoisomerase II inhibition .

What factors ensure reproducibility in synthesis?

Q. Basic

  • Catalyst Purity : Use freshly distilled triethylamine to avoid side reactions in condensation steps .
  • Reaction Monitoring : Track progress via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) and adjust reflux times accordingly .

Why might cytotoxicity profiles differ between in vitro and in vivo models?

Q. Advanced

  • Metabolic Stability : Check for rapid hepatic clearance using microsomal assays (e.g., rat liver S9 fractions) .
  • Bioavailability : Formulate the compound in PEGylated nanoparticles to enhance tissue penetration and reduce off-target effects .

What storage conditions preserve compound stability?

Q. Basic

  • Temperature : Store at –20°C in amber vials to prevent photodegradation .
  • Atmosphere : Use argon-filled containers to minimize oxidation of the acryloyl group .

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